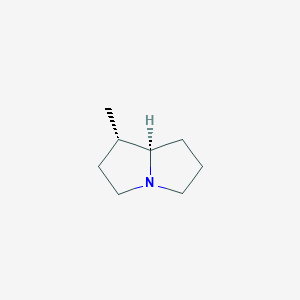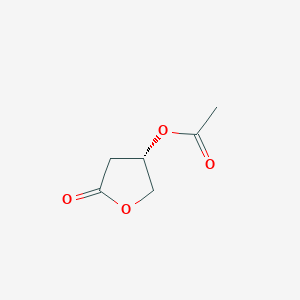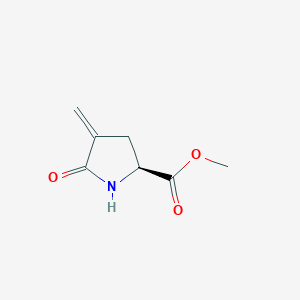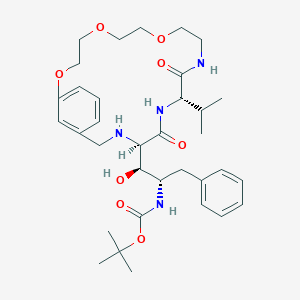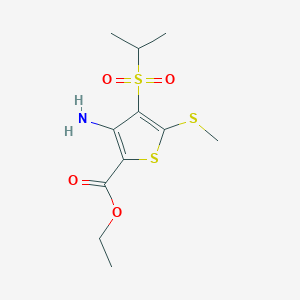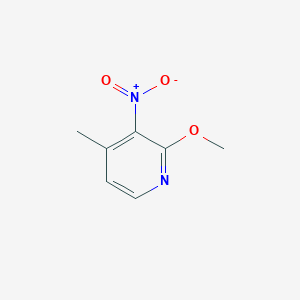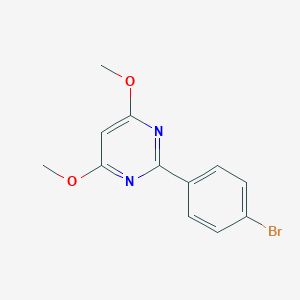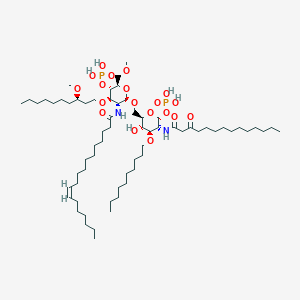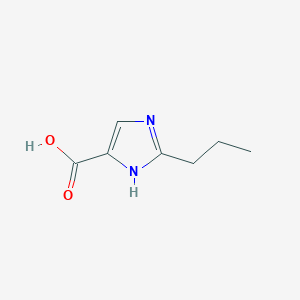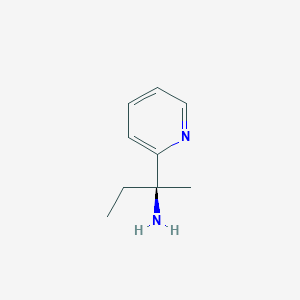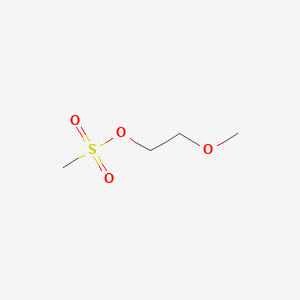![molecular formula C14H15NO5S B066642 Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate CAS No. 172648-06-5](/img/structure/B66642.png)
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a key regulator of various cellular processes, including cell survival, proliferation, and differentiation.
Wirkmechanismus
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate inhibits GSK-3β by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation. GSK-3β is involved in various cellular processes, including the regulation of glycogen metabolism, gene expression, and cell cycle progression. Inhibition of GSK-3β by Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate results in the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemische Und Physiologische Effekte
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to reduce amyloid-β-induced neurotoxicity and improve cognitive function. In diabetes, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to improve insulin sensitivity and glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has several advantages for lab experiments, including its high specificity and potency for GSK-3β inhibition, as well as its ability to cross the blood-brain barrier. However, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate, including the development of more potent and selective GSK-3β inhibitors, the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases, and the exploration of its mechanism of action and downstream signaling pathways. Additionally, the development of Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate analogs with improved solubility and pharmacokinetic properties could enhance its therapeutic potential.
Synthesemethoden
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate can be synthesized through a multistep process involving the reaction of 2-chloroacetic acid ethyl ester with 4-hydroxybenzyl alcohol, followed by the reaction of the resulting intermediate with 2,4-thiazolidinedione. The final product is obtained through purification and recrystallization steps.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to reduce amyloid-β-induced neurotoxicity and improve cognitive function in animal models. In diabetes, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to improve insulin sensitivity and glucose tolerance in animal models.
Eigenschaften
CAS-Nummer |
172648-06-5 |
|---|---|
Produktname |
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate |
Molekularformel |
C14H15NO5S |
Molekulargewicht |
309.34 g/mol |
IUPAC-Name |
ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate |
InChI |
InChI=1S/C14H15NO5S/c1-2-19-12(16)8-20-10-5-3-9(4-6-10)7-11-13(17)15-14(18)21-11/h3-6,11H,2,7-8H2,1H3,(H,15,17,18) |
InChI-Schlüssel |
SBQJZHNPSUHSAO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2 |
Kanonische SMILES |
CCOC(=O)COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



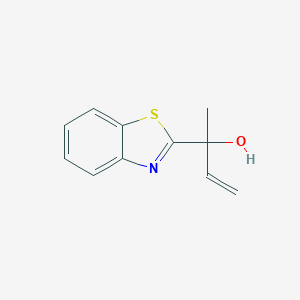
![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)
